RP 73163 Racemate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

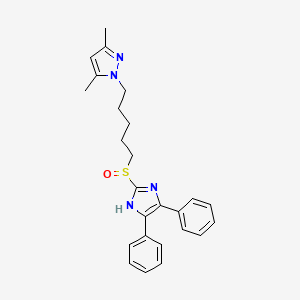

1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfinyl]pentyl]-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4OS/c1-19-18-20(2)29(28-19)16-10-5-11-17-31(30)25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQMHHDKXWTFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCCCS(=O)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154461-48-0 | |

| Record name | RP 73163 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154461480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RP 73163 Racemate

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Potent Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

RP 73163 Racemate is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a critical intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. This enzymatic process is a cornerstone of cellular cholesterol homeostasis. ACAT is primarily located in the endoplasmic reticulum and plays a pivotal role in preventing the cytotoxic accumulation of free cholesterol in cellular membranes. By catalyzing the formation of cholesteryl esters, ACAT facilitates their storage in cytosolic lipid droplets or their assembly and secretion as part of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).

There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed and plays a key role in foam cell formation within atherosclerotic plaques, and ACAT2, which is primarily found in the intestine and liver and is integral to the absorption of dietary cholesterol and the assembly of lipoproteins. RP 73163 has been demonstrated to inhibit ACAT activity in various cell types, leading to a reduction in cholesterol esterification and subsequent effects on lipid metabolism.

Quantitative Data on Inhibitory Potency

The inhibitory activity of the active (S)-enantiomer of the racemate, RP 73163, has been quantified across various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate its potent effect on ACAT.

| System | IC50 (nM) |

| Microsomal Preparations | |

| Rat Liver | 86 |

| Rabbit Intestine | 370 |

| Whole Cell Assays | |

| Human Hepatic (HepG2) Cells | 266 |

| Human Intestinal (Caco2) Cells | 158 |

| Human Monocytic (THP-1) Cells | 314 |

Experimental Protocols

In Vitro Microsomal ACAT Inhibition Assay

This protocol outlines a standard method for determining the IC50 of a test compound against ACAT in a microsomal preparation.

1. Preparation of Microsomes:

-

Homogenize fresh liver tissue (e.g., from a rat) in a suitable buffer (e.g., phosphate buffer with sucrose and EDTA).

-

Perform differential centrifugation of the homogenate. A low-speed spin is used to pellet nuclei and cell debris, followed by a high-speed spin of the supernatant to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Assay Procedure:

-

Prepare a reaction mixture containing the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes), and a buffer (e.g., potassium phosphate buffer).

-

Add the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.

-

Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a radiolabeled fatty acyl-CoA substrate, such as [1-14C]oleoyl-CoA.

-

Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a mixture of chloroform and methanol.

3. Lipid Extraction and Analysis:

-

Separate the lipid phase by adding water and centrifuging.

-

Evaporate the organic (lower) phase to dryness under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of a suitable solvent.

-

Separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC).

-

Quantify the radioactivity in the cholesteryl ester spots using a scintillation counter or phosphorimager.

4. Data Analysis:

-

Calculate the percentage of ACAT inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Cellular Effects

The primary mechanism of action of this compound, the inhibition of ACAT, leads to several downstream cellular and physiological effects, primarily related to cholesterol and lipoprotein metabolism.

Inhibition of Cholesterol Esterification

By blocking ACAT, this compound directly prevents the conversion of free cholesterol to cholesteryl esters. This leads to an increase in the intracellular pool of free cholesterol.

Figure 1. Direct inhibition of ACAT by this compound.

Reduction of Apolipoprotein B (apoB) Secretion

In hepatic cells, the assembly and secretion of VLDL particles, which are precursors to LDL, are dependent on the availability of cholesteryl esters. By inhibiting ACAT, RP 73163 reduces the pool of cholesteryl esters available for packaging into VLDL particles. This leads to a decrease in the secretion of apoB-containing lipoproteins from hepatocytes.

Figure 2. Impact of this compound on VLDL assembly and secretion.

Hypolipidemic Effects in In Vivo Models

Consistent with its mechanism of action, administration of RP 73163 in animal models has been shown to have significant effects on plasma lipid profiles. In rats, treatment with RP 73163 resulted in a reduction of plasma triglycerides, VLDL, and LDL levels. These effects are a direct consequence of the reduced secretion of apoB-containing lipoproteins from the liver.

Experimental Workflow for In Vivo Efficacy Studies

Figure 3. Workflow for assessing the in vivo hypolipidemic effects of this compound.

RP 73163 Racemate as an ACAT Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that plays a central role in cholesterol homeostasis. By catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins, ACAT regulates the levels of free cholesterol within cells. Dysregulation of this process is implicated in the pathology of several diseases, most notably atherosclerosis. Consequently, the inhibition of ACAT has been a significant area of research for the development of novel therapeutics to manage hypercholesterolemia and prevent the progression of atherosclerotic plaques.

This technical guide provides an in-depth overview of RP 73163 Racemate, a potent inhibitor of ACAT. While the commercially available compound is often supplied as a racemate, the detailed published scientific literature has focused on the biological activity of its (S)-enantiomer, RP 73163. This document will summarize the available quantitative data, detail relevant experimental protocols, and visualize the associated biological pathways and workflows, primarily based on the characterization of the active (S)-enantiomer.

Quantitative Data Presentation

The inhibitory potency of RP 73163 has been evaluated in various in vitro systems. The following tables summarize the key quantitative data available for the (S)-enantiomer of RP 73163.

Table 1: In Vitro Inhibitory Activity of RP 73163 ((S)-enantiomer)

| Assay Type | System/Cell Line | IC50 (nM) | Reference |

| Microsomal ACAT Inhibition | Rat Liver | 86 | [1] |

| Microsomal ACAT Inhibition | Rabbit Intestine | 370 | [1] |

| Whole Cell ACAT Inhibition | Human Hepatic (HepG2) | 266 | [1] |

| Whole Cell ACAT Inhibition | Human Intestinal (Caco-2) | 158 | [1] |

| Whole Cell ACAT Inhibition | Human Monocytic (THP-1) | 314 | [1] |

Table 2: In Vivo Hypolipidemic Effects of RP 73163 ((S)-enantiomer) in Animal Models

| Animal Model | Diet | Dosage and Administration | Key Findings | Reference |

| Rat | Basal diet ad libitum or starved for 18 hr | 50 mg/kg, b.i.d. for 7 days (oral) | Reduced plasma triglyceride levels by 50% with no effect on cholesterol. Associated with reductions in VLDL and LDL levels. | [1] |

| Rat (Triton WR-1339-treated, fasted) | - | Not specified | Decreased the rate of VLDL secretion by 24%. | [1] |

| Rabbit | Casein-induced endogenous hypercholesterolemia | Not specified | Specifically reduced the levels of cholesterol carried by LDL. | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are representative protocols for key experiments in the evaluation of ACAT inhibitors like RP 73163.

Microsomal ACAT Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against ACAT in a cell-free microsomal preparation.

a. Preparation of Microsomes:

-

Homogenize fresh liver tissue from a suitable animal model (e.g., rat) in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA).

-

Perform differential centrifugation of the homogenate. A common procedure involves an initial centrifugation at 10,000 x g for 20 minutes to pellet cellular debris, followed by ultracentrifugation of the supernatant at 100,000 x g for 60 minutes to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

b. ACAT Inhibition Assay:

-

Prepare a reaction mixture containing the microsomal protein (typically 20-50 µg), a source of cholesterol (e.g., cholesterol-rich liposomes), and a buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

Add the test compound (RP 73163) at various concentrations, typically dissolved in a solvent like DMSO. Include a vehicle control (DMSO alone).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding a radiolabeled fatty acyl-CoA substrate, such as [¹⁴C]oleoyl-CoA (final concentration typically around 10 µM).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by adding a solvent mixture, such as chloroform:methanol (2:1, v/v).

-

Extract the lipids by adding water and centrifuging to separate the phases.

-

Spot the organic phase onto a thin-layer chromatography (TLC) plate (silica gel G) and develop the chromatogram using a solvent system like hexane:diethyl ether:acetic acid (80:20:1, v/v/v) to separate the cholesteryl esters from free fatty acids.

-

Visualize the cholesteryl ester bands (using a non-radioactive standard for reference), scrape the corresponding silica gel into a scintillation vial, and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Whole-Cell ACAT Inhibition Assay

This protocol assesses the ability of a compound to inhibit cholesterol esterification within a cellular context.

-

Cell Culture: Culture a suitable cell line (e.g., HepG2, THP-1, or Caco-2) in the appropriate growth medium until confluent.

-

Inhibitor Treatment: Pre-incubate the cells with the test compound (RP 73163) at various concentrations for a specified duration.

-

Radiolabeling: Add a radiolabeled precursor for cholesterol esterification, such as [³H]oleic acid complexed to bovine serum albumin (BSA), to the cell culture medium and incubate for a period (e.g., 2-4 hours) to allow for its uptake and incorporation into cholesteryl esters.

-

Cell Lysis and Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and lyse them. Extract the total lipids from the cell lysate using a solvent mixture like chloroform:methanol.

-

Lipid Separation and Quantification: Separate the cholesteryl esters from other lipids using TLC as described in the microsomal assay protocol.

-

Data Analysis: Quantify the radioactivity in the cholesteryl ester spots and calculate the percentage of inhibition of cholesterol esterification at each concentration of the test compound to determine the IC50 value.

Mandatory Visualizations

ACAT Signaling Pathway

The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism and the point of inhibition by RP 73163.

References

An In-depth Technical Guide on the Role of Avasimibe in Cholesterol Esterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol esterification is a crucial cellular process for storing excess cholesterol, thereby preventing the cytotoxic effects of free cholesterol accumulation. This process is catalyzed by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2][3] There are two main isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and roles.[1][4] ACAT1 is found ubiquitously in various tissues including macrophages, adrenal glands, and the brain, while ACAT2 is primarily expressed in the intestine and liver.[2][4] By converting free cholesterol into cholesteryl esters, ACAT plays a significant role in various physiological and pathophysiological processes, including dietary cholesterol absorption, the assembly of lipoproteins like VLDL, and the formation of foam cells in atherosclerotic plaques.[1][2][3][4]

Avasimibe (formerly CI-1011) is a potent, orally bioavailable inhibitor of the ACAT enzyme.[5][6][7] It was initially developed as a potential therapeutic agent for hyperlipidemia and atherosclerosis due to its ability to block cholesterol esterification.[5] Although its development for these indications was halted, Avasimibe remains a valuable research tool for studying the role of cholesterol esterification and is being explored for other therapeutic applications, such as in oncology.[5][8][9][10] This guide provides a comprehensive overview of Avasimibe's role in cholesterol esterification, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.

Mechanism of Action

Avasimibe exerts its effects by directly inhibiting the enzymatic activity of both ACAT1 and ACAT2, thereby preventing the conversion of intracellular free cholesterol and long-chain fatty acyl-CoA into cholesteryl esters.[1][3][5] This inhibition leads to a reduction in the storage of cholesteryl esters within lipid droplets.[11] In the context of atherosclerosis, the inhibition of ACAT1 in macrophages is thought to prevent their transformation into foam cells, a key event in the development of atherosclerotic plaques.[2] In the intestine and liver, inhibition of ACAT2 can reduce the absorption of dietary cholesterol and decrease the secretion of apolipoprotein B-containing lipoproteins.[2]

Quantitative Data Presentation

The inhibitory effects of Avasimibe on ACAT activity and its downstream consequences on lipid metabolism have been quantified in numerous preclinical and clinical studies.

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 (ACAT) | 3.3 µM | IC-21 Macrophages | [6][7] |

| IC50 (ACAT1) | 24 µM | - | [12][13] |

| IC50 (ACAT2) | 9.2 µM | - | [12][13] |

| Cholesterol Esterification Inhibition | 25% at 50 nM | J774 Mouse Macrophage Cell Line | [14] |

| ApoB Secretion Reduction (in vitro) | 25-43% at 0.01-10 µM | HepG2 Cells | [7] |

| IC50 (Pancreatic Cancer Cell Lines) | 11.03 µM (MIA PaCa-2), 23.58 µM (PANC-1) | Pancreatic Cancer Cells | [9] |

| IC50 (Prostate Cancer Cell Lines) | - | PC-3 and DU 145 Cells | [13] |

| Clinical Trial/Study | Dosage | Key Lipid/Lipoprotein Changes | Reference |

| Combined Hyperlipidemia & Hypoalphalipoproteinemia | 50-500 mg/day | Up to 23% reduction in Triglycerides, Up to 30% reduction in VLDL-C | [15] |

| A-PLUS Trial (Coronary Atherosclerosis) | 50, 250, 750 mg/day | 7.8-10.9% increase in LDL-C | [16][17] |

| Homozygous Familial Hypercholesterolemia (with Atorvastatin) | 750 mg/day | Total Cholesterol: -22% (combo) vs -18% (atorvastatin alone) | [18] |

Experimental Protocols

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound like Avasimibe on ACAT enzyme activity using a cell-free microsomal preparation.[19][20]

1. Materials:

- Liver tissue from a suitable animal model (e.g., rat) for microsome preparation.

- Homogenization buffer (e.g., sucrose, EDTA, Tris-HCl).

- Assay buffer (e.g., potassium phosphate buffer, pH 7.4).[19]

- Microsomal protein fraction.

- Cholesterol source (e.g., cholesterol-rich liposomes).

- Radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA).[19]

- Avasimibe (or other test compounds) dissolved in DMSO.

- Bovine Serum Albumin (BSA).[19]

- Lipid extraction solvents (e.g., chloroform:methanol).[19]

- Thin-layer chromatography (TLC) plates and developing solvents.[19]

- Scintillation counter and fluid.[19]

2. Procedure:

- Microsome Preparation: Homogenize liver tissue in ice-cold homogenization buffer. Perform differential centrifugation to isolate the microsomal fraction. Determine the protein concentration of the microsomal preparation.[20]

- Assay Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific amount of microsomal protein, BSA, and the cholesterol source.

- Inhibitor Incubation: Add varying concentrations of Avasimibe (dissolved in DMSO) to the reaction tubes. Include a vehicle control (DMSO only). Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.[20]

- Reaction Initiation: Start the reaction by adding the radiolabeled [¹⁴C]oleoyl-CoA. Incubate at 37°C for a defined period.

- Reaction Termination: Stop the reaction by adding a chloroform:methanol mixture.[20]

- Lipid Extraction and Analysis: Extract the lipids from the reaction mixture. Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate cholesteryl esters from free fatty acids.[20]

- Quantification: Scrape the silica corresponding to the cholesteryl ester band and quantify the radioactivity using a scintillation counter.[20]

- Data Analysis: Calculate the percentage of inhibition for each Avasimibe concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

This protocol describes a method to measure the effect of Avasimibe on cholesterol esterification in a cellular context.

1. Materials:

- Cultured cells (e.g., J774 macrophages, HepG2 hepatocytes).

- Cell culture medium and supplements.

- Avasimibe stock solution in DMSO.

- Radiolabeled cholesterol precursor (e.g., [³H]oleic acid complexed to BSA).

- Lipid-loading agent (e.g., acetylated LDL or βVLDL).[14]

- Cell lysis buffer.

- Solvents for lipid extraction and TLC.

2. Procedure:

- Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of Avasimibe for a specified duration.

- Radiolabeling: Add the [³H]oleic acid-BSA complex and a lipid-loading agent to the cell culture medium and incubate to allow for uptake and incorporation into cholesteryl esters.

- Cell Lysis and Lipid Extraction: Wash the cells to remove excess radiolabel. Lyse the cells and extract the total lipids.

- TLC and Quantification: Separate the lipid extracts by TLC as described in the in vitro assay. Quantify the radioactivity in the cholesteryl ester spots.

- Data Normalization and Analysis: Normalize the radioactivity to the total protein content of the cell lysate. Calculate the inhibition of cholesterol esterification relative to vehicle-treated control cells.

Mandatory Visualizations

Caption: Avasimibe inhibits the ACAT enzyme, blocking cholesterol esterification.

Caption: Workflow for determining the IC50 of Avasimibe on ACAT activity.

References

- 1. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]

- 4. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Avasimibe - Wikipedia [en.wikipedia.org]

- 6. Avasimibe | Acyl-CoA:Cholesterol Acyltransferase | Tocris Bioscience [tocris.com]

- 7. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]

- 8. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Abrogating cholesterol esterification suppresses growth and metastasis of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Effects of the acyl coenzyme A:cholesterol acyltransferase inhibitor avasimibe on human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Avasimibe, an ACAT inhibitor, enhances the lipid lowering effect of atorvastatin in subjects with homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

The Biological Activity of RP 73163 Racemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP 73163 Racemate is a potent inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol. By catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids, ACAT plays a crucial role in cellular cholesterol homeostasis. Inhibition of this enzyme has been investigated as a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. This technical guide provides an in-depth overview of the biological activity of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Quantitative Biological Activity of RP 73163

The inhibitory potency of RP 73163 has been evaluated in both microsomal preparations and whole-cell assays, demonstrating its efficacy in inhibiting ACAT activity across various cell types and species.[1]

Table 1: In Vitro Inhibitory Activity of RP 73163 against ACAT [1]

| System | Source | IC50 (nM) |

| Microsomal Assay | Rat Liver | 86 |

| Rabbit Liver | 130 | |

| Rabbit Intestine | 370 | |

| Whole Cell Assay | Human Hepatic (HepG2) | 266 |

| Human Intestinal (Caco-2) | 158 | |

| Human Monocytic (THP-1) | 314 |

In Vivo Hypolipidemic Effects

In vivo studies in animal models have demonstrated the cholesterol-lowering activity of RP 73163. Oral administration of the compound has been shown to significantly reduce plasma lipid levels.

Table 2: In Vivo Effects of RP 73163 in Rats [1]

| Parameter | Treatment Group | % Reduction vs. Control |

| Plasma Triglycerides | RP 73163 (50 mg/kg b.i.d. for 7 days) | 50% |

| Plasma VLDL | RP 73163 (50 mg/kg b.i.d. for 7 days) | Significant Reduction |

| Plasma LDL | RP 73163 (50 mg/kg b.i.d. for 7 days) | Significant Reduction |

In rabbits with induced hypercholesterolemia, RP 73163 specifically lowered the levels of LDL cholesterol.[1] These hypolipidemic effects are consistent with a mechanism involving reduced secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver.[1]

Signaling Pathway of ACAT Inhibition

The primary mechanism of action of RP 73163 is the inhibition of ACAT, which leads to a decrease in the intracellular pool of cholesteryl esters. This alteration in cholesterol homeostasis triggers a cascade of signaling events, primarily involving the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.

References

In-Depth Technical Guide: RP 73163 Racemate for Atherosclerosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. A key pathological event in the development of atherosclerosis is the accumulation of cholesteryl esters within macrophages in the arterial intima, leading to the formation of foam cells. Acyl-CoA:cholesterol acyltransferase (ACAT) is the intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. As such, inhibition of ACAT has been a focal point of therapeutic strategies aimed at mitigating atherosclerosis. RP 73163, a potent and specific inhibitor of ACAT, and its racemate, RP 73163 Racemate, have demonstrated significant cholesterol-lowering activity in preclinical studies. This technical guide provides a comprehensive overview of the core research surrounding this compound, including its mechanism of action, quantitative data from key in vitro and in vivo experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: ACAT

This compound is the racemic mixture of RP 73163, an alkylsulphinyl-diphenylimidazole derivative that acts as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The active enantiomer is (S)-2-[5-(3,5-dimethyl-l-pyrazolyl)pent-l-yl)-sulphinyl]-5, 6-diphenylimidazole.[1] ACAT is a crucial enzyme in cellular cholesterol metabolism, catalyzing the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA.

There are two known isoforms of ACAT:

-

ACAT1: Found ubiquitously in various tissues and cell types, including macrophages, steroidogenic tissues, and the adrenal glands. In the context of atherosclerosis, ACAT1 is highly expressed in the macrophages that contribute to foam cell formation within atherosclerotic lesions.

-

ACAT2: Primarily located in the liver and intestines, where it is involved in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL).

The therapeutic rationale for ACAT inhibition in atherosclerosis is twofold: inhibition of ACAT1 in macrophages is expected to prevent the accumulation of cholesteryl esters, thereby reducing foam cell formation, while inhibition of ACAT2 in the liver and intestine is hypothesized to decrease the secretion of atherogenic lipoproteins.

Mechanism of Action of RP 73163

The primary mechanism of action of RP 73163 is the direct inhibition of the ACAT enzyme. By blocking the esterification of free cholesterol, RP 73163 is proposed to exert its anti-atherosclerotic effects through two main pathways:

-

Inhibition of Foam Cell Formation: In macrophages within the arterial wall, the uptake of modified low-density lipoprotein (LDL) leads to an influx of free cholesterol. ACAT1 esterifies this free cholesterol for storage in lipid droplets. By inhibiting ACAT1, RP 73163 prevents this storage, which is a critical step in the transformation of macrophages into foam cells, the hallmark of early atherosclerotic lesions.

-

Reduction of Lipoprotein Secretion: In the liver, ACAT2 is essential for providing the core cholesteryl esters necessary for the assembly and secretion of VLDL. By inhibiting ACAT2, RP 73163 is thought to reduce the secretion of VLDL and, consequently, the production of LDL, a major atherogenic lipoprotein.[1]

The hypolipidaemic actions of RP 73163 are consistent with a reduction in the secretion of apoB-containing lipoproteins by the liver and potentially an increase in the clearance of these particles from the bloodstream.[1]

Quantitative Data

In Vitro ACAT Inhibition

The inhibitory potency of RP 73163 against ACAT has been evaluated in microsomal preparations from various animal tissues.

| Tissue Source | IC50 (nM) |

| Rat Liver Microsomes | 86 |

| Rabbit Intestine Microsomes | 370 |

| Table 1: In Vitro Inhibitory Activity of RP 73163 against ACAT.[1] |

In Vivo Efficacy in Animal Models

In studies involving rats, RP 73163 demonstrated a significant impact on plasma lipids and lipoprotein secretion.

| Animal Model | Treatment | Key Findings |

| Rats on Basal Diet | 50 mg/kg b.i.d. for 7 days | - 50% reduction in plasma triglycerides.- No significant effect on plasma cholesterol. |

| Fasted Rats treated with Triton WR-1339 | Single dose (details not specified) | - 24% decrease in the rate of VLDL secretion. |

| Table 2: Effects of RP 73163 in Rat Models.[1] |

In a rabbit model designed to mimic endogenous hypercholesterolemia, RP 73163 showed specific effects on LDL cholesterol.

| Animal Model | Treatment | Key Findings |

| Rabbits with Casein-Induced Hypercholesterolemia | Dosage not specified | - Specific reduction in LDL-carried cholesterol. |

| Table 3: Effects of RP 73163 in a Rabbit Model.[1] |

Experimental Protocols

In Vitro ACAT Inhibition Assay (Microsomal Preparations)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds like RP 73163 on ACAT in tissue microsomes.

-

Tissue Homogenization: Fresh or frozen tissue (e.g., rat liver, rabbit intestine) is homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the microsomal fraction. A low-speed spin removes nuclei and cell debris, followed by a high-speed ultracentrifugation to pellet the microsomes.

-

Microsome Preparation: The microsomal pellet is resuspended in a buffer and protein concentration is determined.

-

ACAT Activity Assay: The assay is typically performed by incubating the microsomes with a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA) and a source of cholesterol (endogenous in the microsomes or exogenous). The reaction is carried out in the presence of varying concentrations of RP 73163 or a vehicle control.

-

Lipid Extraction and Analysis: The reaction is stopped, and lipids are extracted. The cholesteryl ester fraction is separated from the free fatty acid fraction, often by thin-layer chromatography (TLC).

-

Quantification: The amount of radiolabeled cholesteryl ester formed is quantified using liquid scintillation counting.

-

IC50 Determination: The percentage of inhibition at each concentration of RP 73163 is calculated, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined by non-linear regression analysis.

In Vivo VLDL Secretion Assay in Rats

This protocol describes a method to assess the effect of RP 73163 on the rate of VLDL secretion in rats, a key indicator of its hepatic activity.

-

Animal Preparation: Male Sprague-Dawley rats are used. For studies on fasted animals, food is withdrawn for a specified period (e.g., 18 hours) prior to the experiment.

-

Dosing: RP 73163 is administered to the treatment group (e.g., orally at 50 mg/kg), while the control group receives a vehicle.

-

Inhibition of Lipolysis: To measure VLDL secretion, the peripheral catabolism of VLDL is blocked by intravenous injection of a non-ionic detergent, Triton WR-1339. This causes a linear accumulation of triglycerides in the plasma, which reflects the hepatic VLDL secretion rate.

-

Blood Sampling: Blood samples are taken at various time points after Triton WR-1339 injection.

-

Lipid Analysis: Plasma triglyceride levels are measured in the collected samples.

-

Calculation of Secretion Rate: The VLDL triglyceride secretion rate is calculated from the slope of the plasma triglyceride concentration versus time curve.

Casein-Induced Hypercholesterolemia in Rabbits

This model is used to induce endogenous hypercholesterolemia to study the effects of lipid-lowering agents like RP 73163.

-

Dietary Induction: Rabbits are fed a high-casein diet, which is known to induce hypercholesterolemia, primarily by increasing LDL cholesterol levels.

-

Treatment: Once hypercholesterolemia is established, the rabbits are divided into treatment and control groups. The treatment group receives RP 73163 at a specified dose and duration.

-

Blood Collection and Analysis: Blood samples are collected periodically to monitor plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.

-

Data Analysis: The changes in lipid profiles between the treatment and control groups are analyzed to determine the efficacy of RP 73163.

Pharmacokinetics

A study on the pharmacokinetics of RP 73163 in rats has been conducted. The compound was assayed in rat plasma using a fully automated solid-phase extraction method coupled with reversed-phase HPLC and fluorescence detection. The method was validated for a concentration range of 10-500 ng/ml, with a mean limit of detection of 6.6 +/- 1.3 ng/ml.[2] This methodology is suitable for determining the pharmacokinetic parameters of RP 73163 following administration to male and female rats.[2]

Conclusion

This compound, as a potent inhibitor of ACAT, presents a compelling mechanism for the therapeutic intervention of atherosclerosis. Preclinical data from both in vitro and in vivo models demonstrate its ability to inhibit the target enzyme, reduce plasma triglycerides, and lower LDL cholesterol. The dual action of potentially preventing macrophage foam cell formation and reducing the secretion of atherogenic lipoproteins from the liver underscores its potential in atherosclerosis research. This guide provides a foundational understanding for researchers and drug development professionals interested in further exploring the therapeutic utility of RP 73163 and other ACAT inhibitors in the context of cardiovascular disease. Further research is warranted to fully elucidate its effects on atherosclerotic plaque development and its potential for clinical translation.

References

- 1. Hypolipidaemic properties of a potent and bioavailable alkylsulphinyl-diphenylimidazole ACAT inhibitor (RP 73163) in animals fed diets low in cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay and single dose pharmacokinetics of a novel systemic acyl coenzyme A cholesterol O-acyltransferase inhibitor, RP 73163, in rat plasma using automated solid-phase extraction with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the pharmacology of RP 73163 Racemate

An In-Depth Technical Guide to the Pharmacology of RP 73163 Racemate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, orally bioavailable inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of intracellular cholesterol. The pharmacological activity of the racemate is attributed to its (S)-enantiomer, designated as RP 73163. This compound demonstrates significant hypolipidemic properties, primarily by inhibiting the secretion of apolipoprotein B (apoB)-containing lipoproteins such as very-low-density lipoprotein (VLDL) from the liver. This technical guide provides a comprehensive overview of the pharmacology of RP 73163, including its mechanism of action, quantitative inhibitory data, and detailed experimental methodologies.

Core Mechanism of Action

RP 73163 is a specific and potent inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT; EC 2.3.1.26).[1] ACAT is responsible for the intracellular esterification of cholesterol, converting it into cholesteryl esters for storage or for assembly into lipoproteins.[2][3][4] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found in various tissues, including macrophages, while ACAT2 is primarily expressed in the liver and intestines.[2][4]

By inhibiting ACAT, RP 73163 reduces the formation of cholesteryl esters. This has two major downstream effects:

-

Reduced Lipoprotein Secretion: In hepatic cells, the inhibition of ACAT leads to a decrease in the secretion of apoB and apoB-containing lipoproteins (VLDL).[1]

-

Inhibition of Foam Cell Formation: In macrophages, ACAT inhibition can prevent the accumulation of cholesteryl esters, a key step in the formation of foam cells, which are integral to the development of atherosclerotic plaques.[2]

The primary hypolipidemic effects of RP 73163 observed in preclinical models are consistent with a reduction in the hepatic secretion of apoB-containing lipoproteins.[1]

Quantitative Inhibitory Activity

The inhibitory potency of RP 73163, the active (S)-enantiomer of the racemate, has been quantified in both isolated enzyme preparations (microsomes) and whole-cell models. The following tables summarize the half-maximal inhibitory concentrations (IC50).

Table 1: IC50 Values of RP 73163 in Microsomal Preparations [1]

| Enzyme Source | IC50 (nM) |

| Rat Liver Microsomes | 86 |

| Rabbit Intestine Microsomes | 370 |

Table 2: IC50 Values of RP 73163 in Whole-Cell Assays [1]

| Cell Line | Cell Type | IC50 (nM) |

| HepG2 | Human Hepatocyte | 266 |

| Caco-2 | Human Intestinal | 158 |

| THP-1 | Human Monocyte | 314 |

Signaling and Metabolic Pathway

The following diagram illustrates the mechanism of action of RP 73163 in a hepatocyte, leading to reduced VLDL secretion.

References

- 1. Hypolipidaemic properties of a potent and bioavailable alkylsulphinyl-diphenylimidazole ACAT inhibitor (RP 73163) in animals fed diets low in cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyl coenzyme A:cholesterol acyltransferase inhibitors as hypolipidemic and antiatherosclerotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of ACAT inhibitors as lipid lowering and anti-atherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RP 73163 Racemate In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction:

RP 73163 is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of intracellular free cholesterol into cholesteryl esters.[1][2] This process is a key component of cellular cholesterol homeostasis. Inhibition of ACAT has been investigated as a therapeutic strategy for conditions characterized by abnormal lipid accumulation, such as atherosclerosis. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of RP 73163 racemate.

Data Presentation

Table 1: In Vitro Inhibitory Activity of RP 73163 on ACAT

| Biological System | Cell/Tissue Type | IC50 (nM) | Reference |

| Microsomal Preparations | Rat Liver | 86 | [1] |

| Rabbit Intestine | 370 | [1] | |

| Whole Cell Assays | Human Hepatic (HepG2) | 266 | [1] |

| Human Intestinal (Caco-2) | 158 | [1] | |

| Human Monocytic (THP-1) | 314 | [1] |

Signaling Pathway

The following diagram illustrates the mechanism of action of RP 73163 as an ACAT inhibitor.

Caption: Mechanism of RP 73163 action.

Experimental Protocols

Microsomal ACAT Inhibition Assay

This protocol details the measurement of ACAT activity in microsomal fractions isolated from tissues.

Materials:

-

Tissue of interest (e.g., rat liver)

-

Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing protease inhibitors)

-

Microsome isolation kit or ultracentrifuge

-

Protein assay kit (e.g., BCA or Bradford)

-

[1-14C]Oleoyl-CoA

-

Bovine Serum Albumin (BSA)

-

Cholesterol

-

This compound

-

DMSO (vehicle control)

-

Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

-

Thin Layer Chromatography (TLC) plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Microsome Preparation: Isolate microsomes from the tissue of interest using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Microsomal protein (typically 50-100 µg)

-

Assay buffer

-

BSA (to bind free fatty acids)

-

Exogenous cholesterol (can be added in a detergent like Triton WR-1339 or as liposomes)

-

-

Inhibitor Addition: Add varying concentrations of RP 73163 (dissolved in DMSO) or DMSO alone (for the vehicle control) to the reaction mixtures. Pre-incubate for 10-15 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding [1-14C]Oleoyl-CoA to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding the lipid extraction solvent mixture.

-

Lipid Extraction: Vortex the tubes and centrifuge to separate the organic and aqueous phases.

-

TLC Analysis: Spot the organic (lower) phase onto a TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).

-

Quantification: Visualize the cholesteryl ester band (e.g., with iodine vapor), scrape the corresponding silica into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of RP 73163 compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Whole Cell-Based ACAT Inhibition Assay

This protocol measures the effect of RP 73163 on cholesterol esterification in cultured cells.

Materials:

-

Cultured cells (e.g., HepG2, Caco-2, or THP-1)

-

Cell culture medium

-

[3H]Oleic acid complexed to BSA

-

This compound

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer

-

Lipid extraction solvents

-

TLC plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to near confluency.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of RP 73163 (dissolved in DMSO) or DMSO alone in fresh cell culture medium for a specified time (e.g., 1-2 hours).

-

Radiolabeling: Remove the medium and add fresh medium containing [3H]oleic acid-BSA complex. Incubate for a defined period (e.g., 2-4 hours) at 37°C.

-

Washing: Remove the labeling medium and wash the cells multiple times with cold PBS to remove unincorporated [3H]oleic acid.

-

Cell Lysis and Lipid Extraction: Lyse the cells and extract the lipids using the same procedure as in the microsomal assay.

-

TLC Analysis and Quantification: Separate and quantify the radiolabeled cholesteryl esters as described in the microsomal assay protocol.

-

Data Analysis: Calculate the percent inhibition of cholesterol esterification at each RP 73163 concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro ACAT inhibition assay.

Caption: In vitro ACAT inhibition assay workflow.

References

- 1. Hypolipidaemic properties of a potent and bioavailable alkylsulphinyl-diphenylimidazole ACAT inhibitor (RP 73163) in animals fed diets low in cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay and single dose pharmacokinetics of a novel systemic acyl coenzyme A cholesterol O-acyltransferase inhibitor, RP 73163, in rat plasma using automated solid-phase extraction with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RP 73163 Racemate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP 73163 Racemate is a potent inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. As the racemate of the active compound RP 73163, it serves as a valuable tool for in vitro studies investigating cholesterol metabolism, lipoprotein secretion, and the cellular consequences of ACAT inhibition. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, along with summaries of its known effects and the signaling pathways it modulates.

Physicochemical Properties and Storage

| Property | Value |

| CAS Number | 136609-53-5 |

| Molecular Formula | C₂₄H₂₈N₄O₂S |

| Molecular Weight | 436.57 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Store as a solid at -20°C. In solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |

Mechanism of Action

This compound exerts its biological effects by inhibiting the activity of ACAT (also known as sterol O-acyltransferase, SOAT). This inhibition leads to a decrease in the synthesis of cholesteryl esters and a subsequent accumulation of intracellular free cholesterol. This primary effect triggers a cascade of downstream cellular responses, making it a useful compound for studying various aspects of cellular cholesterol homeostasis and its impact on other cellular processes.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of the active enantiomer, RP 73163, in various cell lines. This data can be used as a starting point for determining the optimal working concentration of this compound in your specific cell culture model.

| Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |

| HepG2 | ACAT Inhibition (whole cell) | 266 | [1] |

| Caco-2 | ACAT Inhibition (whole cell) | 158 | [1] |

| THP-1 | ACAT Inhibition (whole cell) | 314 | [1] |

| Rat Liver Microsomes | ACAT Inhibition (cell-free) | 86 | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 4.37 mg of the compound in 1 mL of DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C.

Protocol for Measuring ACAT Activity in Cultured Cells

This protocol is adapted from general procedures for measuring ACAT activity using a radioactive substrate.

Materials:

-

Cultured cells (e.g., HepG2, THP-1)

-

Complete cell culture medium

-

This compound

-

[¹⁴C]Oleoyl-CoA

-

Cell lysis buffer (e.g., RIPA buffer)

-

Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).

-

Labeling: Add [¹⁴C]Oleoyl-CoA to the culture medium at a final concentration of 0.1-1 µCi/mL and incubate for 2-4 hours at 37°C.

-

Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells with an appropriate lysis buffer.

-

Lipid Extraction: Extract the lipids from the cell lysate using a suitable solvent system.

-

TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate using a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).

-

Quantification: Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of [¹⁴C] incorporated into cholesteryl esters and normalize it to the total protein concentration of the cell lysate. Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.

Protocol for Assessing Cell Viability (MTT Assay)

Materials:

-

Cultured cells

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Protocol for Measuring Apolipoprotein B (ApoB) Secretion in HepG2 Cells

Materials:

-

HepG2 cells

-

Serum-free culture medium

-

This compound

-

ELISA kit for human ApoB

Procedure:

-

Cell Seeding and Pre-treatment: Seed HepG2 cells in a multi-well plate and grow them to near confluency. Wash the cells with PBS and then incubate in serum-free medium containing various concentrations of this compound or vehicle for 24 hours.[1]

-

Sample Collection: After the incubation period, collect the culture medium from each well.

-

ApoB Quantification: Measure the concentration of ApoB in the collected medium using a human ApoB ELISA kit, following the manufacturer's instructions.

-

Normalization: Lyse the cells and determine the total protein concentration in each well to normalize the ApoB secretion values.

-

Data Analysis: Express the ApoB secretion as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

Inhibition of ACAT by this compound leads to an accumulation of free cholesterol, particularly in the endoplasmic reticulum (ER). This accumulation triggers several key signaling pathways:

-

Inhibition of SREBP Pathway: Increased ER cholesterol leads to the retention of the SCAP-SREBP complex in the ER, preventing its transport to the Golgi for activation. This results in decreased transcription of genes involved in cholesterol synthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).[2][3]

-

Activation of LXR Pathway: The accumulation of free cholesterol can lead to the production of oxysterols, which are natural ligands for the Liver X Receptor (LXR). Activated LXR forms a heterodimer with RXR and promotes the transcription of genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[4]

-

Induction of ER Stress and Apoptosis: Excessive accumulation of free cholesterol in the ER can induce ER stress, leading to the unfolded protein response (UPR). This can activate pro-apoptotic pathways involving the transcription factor CHOP and the c-Jun N-terminal kinase (JNK).[5] Furthermore, free cholesterol loading in macrophages has been shown to induce apoptosis through the Fas/FasL signaling pathway.[6][7]

References

- 1. JCI - Consequences of cellular cholesterol accumulation: basic concepts and physiological implications [jci.org]

- 2. researchgate.net [researchgate.net]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Myelin Debris-Treated Microglial Cell Lines Activates the Gene Expression of Cholesterol Efflux Transporter ABCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. researchgate.net [researchgate.net]

- 7. Free cholesterol loading of macrophages induces apoptosis involving the fas pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lipid Studies with RP 73163 Racemate

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP 73163 Racemate is a potent inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol into cholesteryl esters.[1][2] This process is a key step in cellular cholesterol homeostasis and is implicated in various pathologies, including atherosclerosis and certain cancers. Understanding the impact of this compound on lipid metabolism is therefore of significant interest in drug development.

These application notes provide a comprehensive experimental design for investigating the effects of this compound on cellular lipid profiles. The protocols outlined below detail methodologies for cell culture, treatment, lipid extraction, and analysis to elucidate the compound's mechanism of action and potential therapeutic applications.

Mechanism of Action and Key Hypotheses

ACAT inhibition by this compound is expected to lead to a decrease in the intracellular pool of cholesteryl esters and a potential increase in free cholesterol. This can trigger a cascade of cellular responses aimed at restoring cholesterol homeostasis.

Primary Hypotheses:

-

Treatment with this compound will decrease the levels of cholesteryl esters in a dose-dependent manner.

-

Inhibition of ACAT will lead to an accumulation of free cholesterol within the cell.

-

Cells will respond to increased free cholesterol by downregulating cholesterol synthesis and upregulating cholesterol efflux pathways.

Experimental Design and Workflow

A robust experimental design is critical to accurately assess the impact of this compound on lipid metabolism. The following workflow outlines the key steps from cell culture to data analysis.

Caption: Experimental workflow for studying the effects of this compound on lipid metabolism.

Detailed Experimental Protocols

Cell Culture and Treatment

Objective: To expose cultured cells to this compound to assess its impact on lipid metabolism.

Materials:

-

Human hepatoma cell line (HepG2) or human monocytic cell line (THP-1)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (6-well or 12-well)

Protocol:

-

Cell Seeding: Seed HepG2 or THP-1 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere and grow for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve final concentrations for the dose-response experiment (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Cell Treatment: Remove the growth medium from the cells and wash once with PBS. Add 2 mL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubation: Incubate the cells for a predetermined time (e.g., 24 hours for initial screening).

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer them to a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C for lipid extraction.

Lipid Extraction (Modified Bligh-Dyer Method)

Objective: To extract total lipids from the treated cells for subsequent analysis.

Materials:

-

Cell pellets

-

Chloroform

-

Methanol

-

LC-MS grade water

-

Butylated hydroxytoluene (BHT) as an antioxidant

-

Internal standards (e.g., deuterated lipid standards)

Protocol:

-

Reagent Preparation: Prepare a chloroform:methanol (1:2, v/v) solution.

-

Cell Lysis and Extraction: Resuspend the cell pellet in 100 µL of water. Add 375 µL of the chloroform:methanol (1:2) mixture. Vortex vigorously for 1 minute.

-

Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Add 125 µL of water and vortex again for 1 minute.

-

Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new glass tube.

-

Drying: Dry the extracted lipids under a stream of nitrogen gas.

-

Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1) for storage at -80°C until analysis.

Lipid Profiling by LC-MS/MS

Objective: To identify and quantify different lipid species in the extracted samples.

Materials:

-

Dried lipid extracts

-

LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

-

Appropriate chromatography column (e.g., C18)

-

Mobile phases (e.g., gradients of water, acetonitrile, isopropanol with additives like formic acid and ammonium formate)

Protocol:

-

Sample Preparation: Reconstitute the dried lipid extracts in the initial mobile phase.

-

Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution to separate the different lipid classes.

-

Mass Spectrometry Analysis: Analyze the eluting lipids using the mass spectrometer in both positive and negative ionization modes to detect a wide range of lipid species.

-

Data Acquisition: Acquire data in full scan mode to identify lipids and in targeted MS/MS mode for quantification using internal standards.

Data Presentation and Analysis

The quantitative data obtained from lipid profiling should be organized into clear tables for easy comparison between different treatment groups.

Table 1: Effect of this compound on Major Lipid Classes in HepG2 Cells

| Lipid Class | Vehicle Control (µg/mg protein) | RP 73163 (1 µM) (µg/mg protein) | RP 73163 (10 µM) (µg/mg protein) | % Change (10 µM) | p-value |

| Cholesteryl Esters | 15.2 ± 1.8 | 8.1 ± 1.1 | 3.5 ± 0.7 | -77% | <0.001 |

| Free Cholesterol | 25.4 ± 2.1 | 30.1 ± 2.5 | 38.9 ± 3.2 | +53% | <0.01 |

| Triglycerides | 45.8 ± 4.3 | 43.2 ± 3.9 | 40.1 ± 4.0 | -12% | >0.05 |

| Phosphatidylcholine | 80.1 ± 7.5 | 82.3 ± 6.9 | 81.5 ± 7.2 | +2% | >0.05 |

| Phosphatidylethanolamine | 35.6 ± 3.1 | 36.1 ± 2.9 | 35.9 ± 3.0 | +1% | >0.05 |

Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test.

Statistical Analysis:

-

Perform statistical analysis using appropriate software (e.g., GraphPad Prism, R).

-

Use one-way ANOVA to compare the means of multiple groups, followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to identify significant differences between individual treatment groups and the control.

-

A p-value of < 0.05 is typically considered statistically significant.

Signaling Pathway Visualization

Inhibition of ACAT by this compound disrupts cellular cholesterol homeostasis, leading to a series of downstream effects. The following diagram illustrates the expected signaling cascade.

Caption: Signaling pathway affected by ACAT inhibition with this compound.

Conclusion

The experimental design and protocols detailed in these application notes provide a robust framework for investigating the effects of this compound on lipid metabolism. By following these guidelines, researchers can generate high-quality, reproducible data to elucidate the compound's mechanism of action and evaluate its potential as a therapeutic agent for lipid-related disorders. The combination of detailed protocols, clear data presentation, and visualization of the underlying biological pathways will facilitate a comprehensive understanding of the impact of this compound on cellular lipid homeostasis.

References

Application Notes and Protocols for Testing ACAT Inhibitor Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA: cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that plays a central role in cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage or transport.[1] The dysregulation of this process is implicated in various pathologies, including atherosclerosis. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[1][2] This makes ACAT an attractive therapeutic target for cardiovascular diseases. These application notes provide detailed methodologies for testing the efficacy of ACAT inhibitors, from in vitro enzyme kinetics to in vivo animal studies.

ACAT Signaling Pathway

ACAT is an integral membrane protein located in the endoplasmic reticulum (ER).[3] It utilizes cholesterol and long-chain fatty acyl-CoAs as substrates.[3] The resulting cholesteryl esters are then stored in cytoplasmic lipid droplets. This process is crucial for preventing the accumulation of excess free cholesterol, which can be toxic to cells.[4] By inhibiting ACAT, compounds can prevent the formation of foam cells from macrophages in arterial walls, a key event in the development of atherosclerosis.[2][5]

Key Experimental Protocols

The evaluation of ACAT inhibitor efficacy involves a multi-tiered approach, beginning with in vitro assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a physiological context, and culminating in in vivo studies to evaluate therapeutic potential in animal models.

In Vitro ACAT Inhibition Assay (Cell-Free)

This assay directly measures the enzymatic activity of ACAT in a cell-free system using microsomal fractions rich in the enzyme.[1][6] It is a primary method for determining the half-maximal inhibitory concentration (IC50) of a compound.[6]

Protocol:

-

Preparation of Microsomes:

-

Assay Reaction:

-

Prepare an assay buffer containing the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes), and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).[1]

-

Dissolve test compounds in a suitable solvent (e.g., DMSO) and pre-incubate them at various concentrations with the microsomes.[1]

-

Initiate the reaction by adding the radiolabeled substrate and incubate at 37°C.[1]

-

-

Lipid Extraction and Analysis:

-

Quantification and Data Analysis:

Cell-Based Cholesterol Esterification Assay

This assay measures the ability of an inhibitor to block cholesterol esterification in intact cells, providing a more physiologically relevant assessment of compound efficacy.[5]

Protocol:

-

Cell Culture and Treatment:

-

Radiolabeling:

-

Add a radiolabeled precursor, such as [3H]oleic acid complexed to BSA or [14C]oleic acid, to the cell culture medium.

-

Incubate to allow for uptake and incorporation into cholesteryl esters.[5]

-

-

Lipid Extraction and Quantification:

Alternative Fluorescence-Based Assay:

A novel cell-based fluorescence assay using NBD-cholesterol can also be employed to screen for specific inhibitors of ACAT1 and ACAT2.[8][9] When ACAT is active, the fluorescent NBD-cholesterol is esterified and localizes to cytoplasmic lipid droplets, resulting in a strong fluorescent signal.[8][9]

In Vivo Efficacy in an Atherosclerosis Animal Model

This protocol outlines a general procedure for assessing the anti-atherosclerotic effects of an ACAT inhibitor in a preclinical animal model, such as apoE-/- mice.[7]

Protocol:

-

Animal Model and Diet:

-

Compound Administration:

-

Monitoring and Sample Collection:

-

Tissue Collection and Analysis:

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Inhibitory Activity of ACAT Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Avasimibe | ACAT | - | - | [1] |

| Pactimibe | ACAT | - | - | [1] |

| K-604 | ACAT1 | 0.45 | In vitro enzymatic | [6] |

| PPPA | ACAT2 | 0.191 µM | Cell-based | [10] |

Table 2: In Vivo Efficacy of an ACAT Inhibitor (Example Data)

| Treatment Group | Plasma Total Cholesterol (mg/dL) | Aortic Lesion Area (%) | Aortic Free Cholesterol (µg/g protein) | Aortic Cholesteryl Ester (µg/g protein) |

| Vehicle Control | 450 ± 50 | 25 ± 5 | 100 ± 10 | 200 ± 20 |

| ACAT Inhibitor (Low Dose) | 400 ± 45 | 18 ± 4 | 80 ± 8 | 120 ± 15 |

| ACAT Inhibitor (High Dose) | 350 ± 40 | 12 ± 3 | 60 ± 7 | 80 ± 10 |

This table presents hypothetical data for illustrative purposes based on expected outcomes from in vivo studies.[7]

Troubleshooting and Considerations

-

Inhibitor Specificity: It is crucial to determine the selectivity of inhibitors for ACAT1 versus ACAT2, as they have distinct physiological roles.[8][11]

-

Cellular Toxicity: Prolonged inhibition of ACAT can lead to the accumulation of free cholesterol, which can be cytotoxic.[12] It is important to assess cell viability in cell-based assays.

-

Off-Target Effects: Verify that the observed effects are due to ACAT inhibition by using structurally distinct inhibitors or genetic knockdown/knockout models.[12]

-

Clinical Trial Outcomes: It is important to note that several ACAT inhibitors, such as avasimibe and pactimibe, have failed in human clinical trials, showing no benefit or even worsening of atherosclerosis.[1][4][13] This highlights the complexity of translating preclinical efficacy to clinical success.

References

- 1. benchchem.com [benchchem.com]

- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. ahajournals.org [ahajournals.org]

- 12. benchchem.com [benchchem.com]

- 13. ACAT inhibition and progression of carotid atherosclerosis in patients with familial hypercholesterolemia: the CAPTIVATE randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Macrophage Foam Cell Formation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage-derived foam cell formation is a critical early event in the pathogenesis of atherosclerosis, the underlying cause of many cardiovascular diseases.[1][2] This process involves the unregulated uptake of modified lipoproteins, such as oxidized low-density lipoprotein (oxLDL), by macrophages residing in the arterial wall. This leads to the accumulation of intracellular cholesterol esters and the transformation of macrophages into lipid-laden foam cells.[1][3] The formation of these cells contributes to the development and progression of atherosclerotic plaques.[3] Therefore, assays that model macrophage foam cell formation are invaluable tools in the discovery and development of novel therapeutics aimed at preventing or reversing atherosclerosis.

These application notes provide detailed protocols for an in vitro macrophage foam cell formation assay, including methods for cell culture, induction of foam cells with oxLDL, quantification of lipid accumulation, and assessment of cholesterol efflux. Additionally, key signaling pathways implicated in this process are illustrated to provide a mechanistic context for drug screening and development. While these protocols are broadly applicable for testing various compounds, they can be specifically adapted to investigate the effects of novel molecules like RP 73163 Racemate.

Key Experimental Protocols

Macrophage Culture and Differentiation

This protocol describes the culture of a human monocytic cell line (e.g., U937 or THP-1) and differentiation into macrophages.

-

Cell Culture:

-

Culture U937 or THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, 1% sodium pyruvate, and 1% L-glutamine.[4][5]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]

-

Seed cells at a density of 1.2 x 10^6 cells/mL and allow them to reach 65-70% confluence overnight before differentiation.[5]

-

-

Differentiation into Macrophages (for THP-1 cells):

-

To differentiate THP-1 monocytes into macrophages, treat the cells with 100 nM phorbol 12-myristate-13-acetate (PMA) for 48-72 hours.

-

After incubation, the cells will become adherent and exhibit a macrophage-like phenotype.

-

Induction of Macrophage Foam Cell Formation

This protocol outlines the induction of foam cells using oxidized low-density lipoprotein (oxLDL).

-

Plate differentiated macrophages in 24-well plates at a density of 1 x 10^5 cells/mL.[1]

-

Allow the cells to adhere and reach sub-confluence.

-

Prepare the test compound (e.g., this compound) at various concentrations in the culture medium. Include a vehicle control (e.g., DMSO) and a positive control if available.

-

Pre-incubate the macrophages with the test compound or vehicle for a predetermined time (e.g., 1-4 hours).

-

Introduce oxLDL to the culture medium at a final concentration of 50-100 µg/mL to induce foam cell formation.[1][4]

-

Incubate the cells for 24-48 hours at 37°C and 5% CO2.[1]

Quantification of Lipid Accumulation by Oil Red O Staining

Oil Red O staining is a classic method for visualizing and quantifying neutral lipid accumulation in foam cells.[1][6]

-

Reagent Preparation:

-

Oil Red O Stock Solution: Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol. Heat in a 56°C water bath overnight to ensure complete dissolution.[1]

-

Oil Red O Working Solution: Mix 6 parts of the Oil Red O stock solution with 4 parts of deionized water. Allow the solution to stand for 10 minutes and then filter it through a 0.22 µm filter before use.[1]

-

-

Staining Procedure:

-

After the incubation period with oxLDL, aspirate the medium and wash the cells twice with 0.01 M phosphate-buffered saline (PBS).[1]

-

Fix the cells with 10% phosphate-buffered formalin for 10-15 minutes.[1][6]

-

Wash the cells once with PBS, and then briefly rinse with 60% isopropanol for 15 seconds to facilitate lipid staining.[1]

-

Add the filtered Oil Red O working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[1][6]

-

Remove the staining solution and wash the cells with PBS three times to reduce background staining.[6]

-

For qualitative analysis, visualize the lipid droplets (stained red) under a microscope.

-

For quantitative analysis, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes. Measure the absorbance of the eluted dye at a wavelength of 510-520 nm using a spectrophotometer. The absorbance is proportional to the amount of intracellular lipid.[6][7]

-

Cholesterol Efflux Assay

This assay measures the ability of a compound to promote the removal of cholesterol from macrophages, a key process in reverse cholesterol transport.

-

Label macrophages with fluorescently-labeled cholesterol (e.g., NBD-cholesterol) or [3H]-cholesterol by incubating the cells with the label in the culture medium for 24 hours.

-

Wash the cells to remove excess label and incubate them in a serum-free medium to allow for equilibration of the labeled cholesterol within the intracellular pools.[8]

-

Treat the cells with the test compound (e.g., this compound) at various concentrations.

-

Add a cholesterol acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I), to the medium.[8]

-

Incubate for 4-6 hours to allow for cholesterol efflux.[9]

-

Collect the supernatant and lyse the cells.

-

Measure the amount of labeled cholesterol in the supernatant and the cell lysate using a fluorometer or a scintillation counter.

-